2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dimethox yphenyl)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation:
Amidation: The final step involves the amidation reaction where the triazole-thioether intermediate is reacted with 3,4-dimethoxyphenylacetic acid under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring opening or hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics and antifungal medications.
Medicine
In medicine, the compound’s anticancer properties are of significant interest. It has shown potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer therapy research.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial action may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it might interfere with cell division processes or induce apoptosis through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Thioether-Containing Compounds: Compounds such as thioethers found in various pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethoxyphenyl)acetamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the triazole ring and the thioether linkage provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C21H25N5O4S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O4S/c1-13(2)30-16-7-5-6-14(10-16)20-24-25-21(26(20)22)31-12-19(27)23-15-8-9-17(28-3)18(11-15)29-4/h5-11,13H,12,22H2,1-4H3,(H,23,27) |
InChI Key |
SLFRPMIULYMDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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